4,5-dibromo-1H-pyrrole-2-carbohydrazide
Overview
Description
4,5-dibromo-1H-pyrrole-2-carbohydrazide is an organic compound with the molecular formula C5H5Br2N3O and a molecular weight of 282.92. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 1H-pyrrole-2-carboxylic acid to obtain 4,5-dibromo-1H-pyrrole-2-carboxylic acid, which is then converted to the carbohydrazide derivative through a reaction with hydrazine hydrate .
Industrial Production Methods
While specific industrial production methods for 4,5-dibromo-1H-pyrrole-2-carbohydrazide are not widely documented, the general approach involves large-scale bromination and subsequent hydrazide formation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5-dibromo-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4,5-dibromo-1H-pyrrole-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,5-dibromo-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,5-dibromo-1H-pyrrole-2-carboxaldehyde
- 4,5-dibromo-1H-pyrrole-2-carboxylic acid
- 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide
Uniqueness
4,5-dibromo-1H-pyrrole-2-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carbohydrazide group, in particular, allows for unique interactions and reactions that are not observed in its analogs .
Properties
IUPAC Name |
4,5-dibromo-1H-pyrrole-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2N3O/c6-2-1-3(5(11)10-8)9-4(2)7/h1,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTQDTHKSVMBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376907 | |
Record name | 4,5-dibromo-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50371-65-8 | |
Record name | 4,5-dibromo-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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